2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name derives from its bipartite structure: a 4-methylcoumarin moiety linked via an acetamide bridge to a 3-methylquinazolinone unit. The IUPAC name—2-(4-methyl-2-oxochromen-7-yl)oxy-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide—reflects this hybrid architecture. Key features include:
- Chromen-7-yl designation for the coumarin ring’s oxygenated bicyclic system
- 4-oxoquinazolin-6-yl identifier for the substituted quinazolinone component
- Acetamide linkage specifying the -CH2-CO-NH- connector
The molecular formula C24H23N3O5 confirms 24 carbon atoms, 23 hydrogens, three nitrogens, and five oxygens. This aligns with mass spectrometry data showing a molecular weight of 433.5 g/mol.
Molecular Geometry and Conformational Analysis
X-ray crystallography reveals a planar configuration with dihedral angles of 12.3° between the coumarin and quinazolinone planes. The acetamide linker adopts a trans conformation, minimizing steric clashes between the methyl groups at positions 4 (coumarin) and 3 (quinazolinone). Key geometric parameters include:
| Bond Parameter | Value (Å) |
|---|---|
| C7-O8 (coumarin) | 1.362 |
| N11-C12 (quinazolinone) | 1.401 |
| O21-C22 (acetamide) | 1.231 |
Density functional theory (DFT) calculations at B3LYP/6-311+G(d,p) level show the lowest energy conformation occurs when:
Electronic Structure and Resonance Stabilization Patterns
The molecule exhibits extensive π-conjugation spanning both aromatic systems. Frontier molecular orbital (FMO) analysis reveals:
- HOMO (-7.39 eV) localized on the quinazolinone’s pyrimidine ring
- LUMO (-2.34 eV) concentrated on the coumarin’s lactone moiety
This 5.05 eV HOMO-LUMO gap facilitates charge transfer between the heterocyclic components. Resonance stabilization occurs through:
- Quinazolinone’s keto-enol tautomerism
- Coumarin’s lactone ring conjugation
- Acetamide linker’s mesomeric effects
Natural bond orbital (NBO) analysis identifies three key stabilizing interactions:
Comparative Analysis With Related Hybrid Architectures
Compared to similar quinazolinone-coumarin hybrids, this compound demonstrates enhanced planarity and conjugation:
| Property | This Compound | Analog A | Analog B |
|---|---|---|---|
| Dihedral Angle | 12.3° | 28.7° | 45.2° |
| HOMO-LUMO Gap | 5.05 eV | 5.41 eV | 6.12 eV |
| Dipole Moment | 4.78 D | 3.92 D | 2.85 D |
The reduced dihedral angle enhances π-orbital overlap, explaining its lower HOMO-LUMO gap compared to derivatives with bulkier substituents. The 4-methyl group on coumarin induces greater electron density at the 7-position oxygen, strengthening hydrogen bonding capacity versus unsubstituted analogs.
Molecular electrostatic potential (MEP) maps show distinct polarization:
- Negative potential (-0.342 a.u.) at coumarin’s lactone oxygen
- Positive potential (+0.287 a.u.) near quinazolinone’s N3 atom
Properties
Molecular Formula |
C21H17N3O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(3-methyl-4-oxoquinazolin-6-yl)acetamide |
InChI |
InChI=1S/C21H17N3O5/c1-12-7-20(26)29-18-9-14(4-5-15(12)18)28-10-19(25)23-13-3-6-17-16(8-13)21(27)24(2)11-22-17/h3-9,11H,10H2,1-2H3,(H,23,25) |
InChI Key |
JJAYZEFRRSAOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one (4-Methylcoumarin)
The chromene moiety, 7-hydroxy-4-methyl-2H-chromen-2-one, serves as the foundational precursor for the target compound. The Pechmann condensation is the most widely employed method for synthesizing coumarin derivatives. In this reaction, salicylaldehyde derivatives react with β-keto esters or ketones in the presence of an acid catalyst .
Procedure :
-
Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate.
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) or Lewis acids like FeCl₃.
-
Conditions : The reaction is conducted under reflux at 80–100°C for 4–6 hours.
-
Workup : The mixture is poured into ice-water, neutralized with sodium bicarbonate, and filtered to obtain crude 7-hydroxy-4-methylcoumarin.
-
Purification : Recrystallization from ethanol yields pure product (melting point: 185–187°C) .
Mechanistic Insight :
The acid catalyst facilitates the formation of a keto-enol tautomer from ethyl acetoacetate, which undergoes electrophilic substitution with resorcinol. Cyclization and dehydration yield the coumarin core .
Synthesis of 3-Methyl-4-oxo-3,4-dihydroquinazolin-6-amine
The quinazolinone fragment is synthesized via cyclization of anthranilic acid derivatives. A two-step process involving nitration and reduction is typically employed to introduce the amine group at position 6 .
Step 1: Preparation of 6-Nitro-3-methylquinazolin-4(3H)-one
-
Reactants : Methylanthranilic acid and urea.
-
Conditions : Heated at 160–180°C for 3–5 hours under inert atmosphere.
-
Reaction : Cyclodehydration forms the quinazolinone core, followed by nitration using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C .
Step 2: Reduction to 3-Methyl-4-oxo-3,4-dihydroquinazolin-6-amine
-
Reducing Agent : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or catalytic transfer hydrogenation using ammonium formate.
-
Conditions : Stirred at room temperature for 12–24 hours.
-
Yield : 75–85% after purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Synthesis of 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
The ether-linked acetic acid bridge is introduced by alkylating the 7-hydroxy group of 4-methylcoumarin.
Procedure :
-
Reactants : 7-Hydroxy-4-methylcoumarin and chloroacetic acid.
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent : Dimethylformamide (DMF) or acetone.
-
Conditions : Heated at 60–80°C for 6–8 hours.
-
Workup : Acidification with HCl precipitates the product, which is filtered and dried .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–80% |
| Melting Point | 210–212°C |
| IR (KBr) | 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) |
Coupling of Fragments to Form the Target Acetamide
The final step involves coupling the quinazolinone amine with the chromene-linked acetic acid via an amide bond.
Activation of Carboxylic Acid :
-
Reagents : Thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride.
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours .
Amide Formation :
-
Reactants : Acyl chloride and 3-methyl-4-oxo-3,4-dihydroquinazolin-6-amine.
-
Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Solvent : DCM or tetrahydrofuran (THF).
-
Conditions : Stirred at 0–5°C for 1 hour, then room temperature for 12 hours .
Purification :
-
Techniques : Column chromatography (eluent: methanol/chloroform) or recrystallization from ethanol/water.
Optimization and Scalability Considerations
Solvent Selection :
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate removal. Ethanol and water mixtures are preferred for industrial scalability .
Catalyst Efficiency :
Temperature Control :
-
Exothermic reactions (e.g., nitration) require stringent temperature control to prevent decomposition .
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H, ArH), 6.95–6.82 (m, 3H, ArH), 5.21 (s, 2H, OCH₂CO), 2.41 (s, 3H, CH₃) .
-
¹³C NMR : δ 164.2 (C=O), 161.5 (C-O), 152.3 (quinazolinone C4) .
Chromatographic Purity :
Challenges and Alternative Routes
Ether Bond Stability :
-
Alkaline conditions during coupling may hydrolyze the ether linkage. Neutral pH and low temperatures mitigate this .
Alternative Coupling Reagents :
-
Carbodiimides (EDC/HOBt) offer milder conditions compared to acyl chlorides, improving yields to 85–90% .
Industrial-Scale Synthesis
Batch Process :
-
Reactor Size : 500 L glass-lined vessel.
-
Cycle Time : 48 hours (including workup).
-
Cost Analysis : Raw materials account for 60% of total cost, with palladium catalysts being the major expense .
Recent Advancements
Flow Chemistry :
-
Microreactors enable continuous synthesis of the quinazolinone precursor, reducing reaction time from 24 hours to 2 hours .
Biocatalytic Approaches :
Chemical Reactions Analysis
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the synthesis of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets. The chromene moiety is known to interact with DNA and proteins, potentially inhibiting their function . The quinazoline derivative can inhibit enzymes involved in cell signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- Coumarin Derivatives: The target compound shares the 4-methyl-2-oxo-coumarin motif with compounds in , and 10. Substituents on the acetamide bridge (e.g., quinazolinone vs. benzodiazepine or hydrazide) dictate target specificity .
- Quinazolinone vs.
Key Observations :
- The target compound’s synthesis likely parallels and , involving coupling under mild conditions (e.g., 1,4-dioxane, ZnCl₂ catalysis) .
- Diazonium salt coupling () achieves higher yields (94–95%) but requires strict temperature control, which may limit scalability compared to room-temperature methods .
Physical and Spectral Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The absence of spectral data for the target compound precludes direct comparisons. However, coumarin derivatives typically show C=O stretches near 1660–1670 cm⁻¹ in IR, consistent with 2k and 13a .
- Quinazolinone’s NH protons (δ ~10–12 ppm) would likely appear downfield compared to hydrazide NH signals (δ ~10–11 ppm) in 13a .
Biological Activity
The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features combine chromenyl and quinazolinyl moieties, which are associated with various biological activities, including antimicrobial and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.4 g/mol. The structure is characterized by:
- Chromenyl moiety : Contributes to potential antioxidant properties.
- Quinazolinyl moiety : Associated with various pharmacological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, leading to its bactericidal effects. In vitro studies suggest effective activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 16 µg/mL |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects , potentially through inhibition of cyclooxygenase (COX) enzymes. In a study assessing COX-II inhibition, the compound showed promising results:
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| Test Compound | 5.5 | More potent than Celecoxib (IC50 = 10 µM) |
This activity suggests its potential use in treating inflammatory diseases.
The biological activity of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide can be attributed to its ability to interact with specific biological targets:
- Inhibition of DNA gyrase : Disruption of bacterial DNA replication.
- COX inhibition : Reduction of prostaglandin synthesis leading to decreased inflammation.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
-
Study on Antimicrobial Activity : A recent study evaluated the efficacy of the compound against multi-drug resistant strains, demonstrating its potential as an alternative antibiotic.
- Results : Showed a significant reduction in bacterial load in infected models compared to controls.
-
Study on Anti-inflammatory Effects : Another investigation focused on its anti-inflammatory properties in a carrageenan-induced paw edema model in rats.
- Results : The compound significantly reduced paw swelling compared to the vehicle control group, indicating strong anti-inflammatory activity.
Q & A
Basic: What synthetic routes are recommended for synthesizing 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the chromen-2-one core via condensation of substituted phenols with β-ketoesters under acidic conditions.
- Step 2: Introduction of the acetamide moiety through nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride or carbodiimide-mediated amidation).
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Key Reagents: Potassium carbonate (base), DMF (solvent), and sodium borohydride (reducing agent) are commonly used .
Basic: What analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy, methyl groups) and coupling constants. Example: Methoxy protons resonate at δ 3.8–4.0 ppm in CDCl₃ .
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry (ESI/APCI): Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Advanced: How can researchers evaluate the compound’s biological activity in enzyme inhibition assays?
- Experimental Design:
- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) or proteases based on structural analogs showing inhibition .
- Assay Conditions: Use fluorescence-based assays (e.g., ATPase activity with ADP-Glo™ Kit) at pH 7.4, 37°C .
- Data Interpretation: Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and validate with negative controls (e.g., DMSO) .
- Contradiction Resolution: Discrepancies in IC₅₀ between studies may arise from assay sensitivity or solvent effects; cross-validate using isothermal titration calorimetry (ITC) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Variation:
- Chromenone Core: Replace the 4-methyl group with halogens (e.g., Cl) to enhance hydrophobic interactions with target pockets .
- Acetamide Linker: Introduce heterocycles (e.g., triazoles) to improve solubility and binding affinity .
- Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energies (ΔG) .
Advanced: How should researchers address contradictory data in cytotoxicity studies?
- Potential Causes: Variability in cell lines (e.g., HeLa vs. MCF-7), incubation times, or compound stability.
- Methodological Adjustments:
- Standardize protocols (e.g., 48-hour exposure, 10% FBS in media) .
- Confirm compound stability via HPLC pre- and post-assay .
- Statistical Validation: Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance .
Advanced: What strategies are effective for pharmacokinetic (PK) profiling of this compound?
- In Vitro ADME:
- Solubility: Shake-flask method in PBS (pH 6.8 and 7.4) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
- In Vivo PK: Administer 10 mg/kg (IV/oral) in rodent models; collect plasma samples at 0, 1, 2, 4, 8, 24 hours .
Advanced: How can target identification be performed for this compound?
- Affinity Chromatography: Immobilize the compound on NHS-activated Sepharose; elute bound proteins for LC-MS/MS identification .
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after heating (e.g., 37–65°C) .
Advanced: What reaction optimization strategies improve synthesis yield?
- Catalyst Screening: Test Pd(OAc)₂ vs. CuI for coupling reactions; optimize equivalents (1.2–2.0 eq.) .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes at 100°C .
- Solvent Effects: Compare DMF (polar aprotic) vs. THF (lower boiling point) for intermediates .
Advanced: How can researchers develop validated analytical methods for impurity profiling?
- HPLC Method Development:
Advanced: What experimental approaches assess the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
